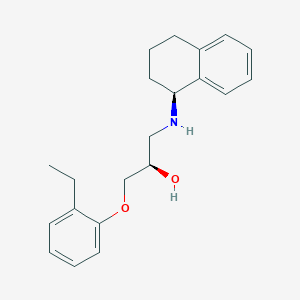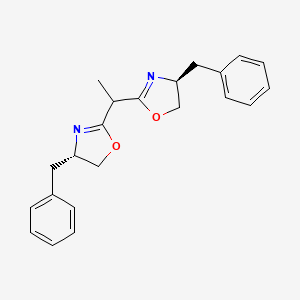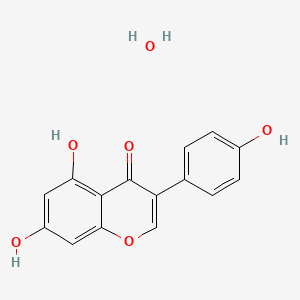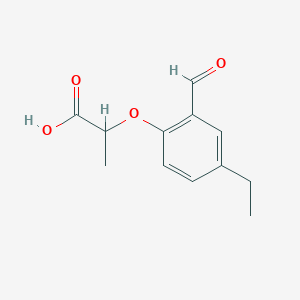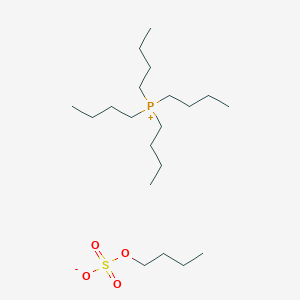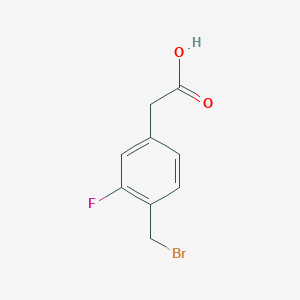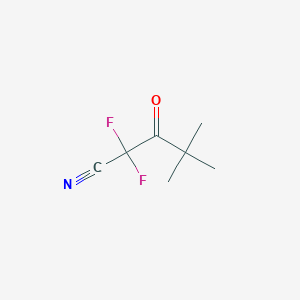![molecular formula C16H18O3S B12846134 1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)
1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyphenylmethylsulfoxide is an organic compound with the molecular formula C8H10O2S It is a sulfoxide derivative, characterized by the presence of a sulfinyl functional group (S=O) attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxyphenylmethylsulfoxide can be synthesized through the oxidation of 3-methoxyphenylmethyl sulfide. Common oxidizing agents used for this transformation include hydrogen peroxide (H2O2), sodium periodate (NaIO4), and m-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) or acetonitrile (MeCN) at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the oxidation process can be scaled up using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions may vary depending on the desired yield and purity of the final product. Catalysts such as tantalum carbide or niobium carbide can be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyphenylmethylsulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group can lead to the formation of the corresponding sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as triflic acid (TfOH) or periodic acid (H5IO6) catalyzed by iron(III) chloride (FeCl3) in acetonitrile (MeCN).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as halides (Cl-, Br-) or amines (NH2-) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 3-Methoxyphenylmethyl sulfone.
Reduction: 3-Methoxyphenylmethyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxyphenylmethylsulfoxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of sulfoxides and sulfones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mechanism of Action
The mechanism of action of 3-Methoxyphenylmethylsulfoxide involves its ability to undergo redox reactions. The sulfoxide group can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality allows it to interact with various molecular targets and pathways, including enzymes involved in oxidative stress and redox regulation .
Comparison with Similar Compounds
3-Methoxyphenylmethyl sulfide: The precursor to 3-Methoxyphenylmethylsulfoxide, differing by the oxidation state of the sulfur atom.
3-Methoxyphenylmethyl sulfone: The fully oxidized form of the compound, with a sulfonyl group (SO2) instead of a sulfinyl group (SO).
Other Sulfoxides: Compounds such as dimethyl sulfoxide (DMSO) and methyl phenyl sulfoxide, which share the sulfoxide functional group but differ in their substituents
Uniqueness: 3-Methoxyphenylmethylsulfoxide is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C16H18O3S |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C16H18O3S/c1-18-15-7-3-5-13(9-15)11-20(17)12-14-6-4-8-16(10-14)19-2/h3-10H,11-12H2,1-2H3 |
InChI Key |
WLJISUHUUIXRBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CS(=O)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5-Formyl-2-furyl)phenyl]acetonitrile](/img/structure/B12846052.png)



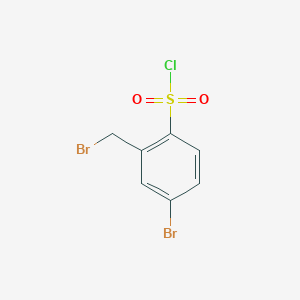
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
![4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)
